o-Hydroxy-alpha-(1-(methylamino)ethyl)benzyl alcohol
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Overview
Description
2-[1-Hydroxy-2-(methylamino)propyl]phenol, also known as o-Hydroxyephedrine or o-Oxy-ephedrin, is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.232 g/mol . It is a heterocyclic organic compound that has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-hydroxy-2-(methylamino)propyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with methylamine and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 2-[1-hydroxy-2-(methylamino)propyl]phenol often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[1-Hydroxy-2-(methylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine); reactions often occur in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenols and other substituted products.
Scientific Research Applications
2-[1-Hydroxy-2-(methylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions and as a sympathomimetic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-[1-hydroxy-2-(methylamino)propyl]phenol involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating α1 adrenergic receptors, which leads to vasoconstriction and reduced secretion of mucus in the airways . This mechanism is particularly relevant in its use as a treatment for respiratory conditions.
Comparison with Similar Compounds
2-[1-Hydroxy-2-(methylamino)propyl]phenol can be compared with other similar compounds such as:
Ephedrine: Similar in structure but differs in the position of the hydroxyl group.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological effects but different stereochemistry.
Phenylephrine: Another sympathomimetic agent with a different chemical structure but similar mechanism of action
These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.
Properties
CAS No. |
64038-76-2 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[1-hydroxy-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-5-3-4-6-9(8)12/h3-7,10-13H,1-2H3 |
InChI Key |
CFEPSQISKFBCRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1O)O)NC |
Origin of Product |
United States |
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